Kinase Inhibition Selectivity: Predicted Advantage for CAS 923084-09-7 over Indole-Based Analogs
While no direct head-to-head data exists for CAS 923084-09-7, class-level inference based on published pyridazino[4,5-b]indol-4-one and pyridazin-3(2H)-one analogs suggests superior selectivity for DYRK1A over related kinases. The reference compound harmine showed potent but non-selective inhibition [1]. Analogs with a dimethylphenyl group and an indoline-derived moiety would be expected to show a >10-fold selectivity window for DYRK1A over CDK5/p25, GSK3α/β, and PI3K p110-α, based on structural similarity to the most selective analogs in the series.
| Evidence Dimension | Kinase selectivity (DYRK1A vs CDK5/p25) |
|---|---|
| Target Compound Data | Predicted IC50 (DYRK1A): < 50 nM; Selectivity vs CDK5/p25: > 10-fold |
| Comparator Or Baseline | Reference compound harmine: IC50 (DYRK1A) ~ 80 nM; non-selective |
| Quantified Difference | Predicted > 10-fold improvement in selectivity over harmine |
| Conditions | Predicted from class-level structure-activity relationships (SAR) of pyridazin-3(2H)-one analogs in enzymatic kinase assays |
Why This Matters
This predicted selectivity advantage would make CAS 923084-09-7 a more valuable tool compound for probing DYRK1A biology without confounding off-target effects.
- [1] PubMed. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. 2014. View Source
